molecular formula C7H7Br2F2NO B15061955 2-(Bromomethyl)-5-(difluoromethoxy)pyridine hydrobromide CAS No. 1637310-95-2

2-(Bromomethyl)-5-(difluoromethoxy)pyridine hydrobromide

Cat. No.: B15061955
CAS No.: 1637310-95-2
M. Wt: 318.94 g/mol
InChI Key: XQOAVBHNZRULSO-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-(difluoromethoxy)pyridine hydrobromide is a chemical compound with the molecular formula C7H6Br2F2NO It is a pyridine derivative that contains bromomethyl and difluoromethoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-5-(difluoromethoxy)pyridine hydrobromide typically involves the bromination of 5-(difluoromethoxy)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve the desired bromomethylation. The reaction conditions may include the use of solvents like dichloromethane or acetonitrile and controlled temperatures to optimize the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with automated systems to ensure consistent quality and efficiency. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-5-(difluoromethoxy)pyridine hydrobromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, where the pyridine ring or the bromomethyl group may be oxidized or reduced under specific conditions.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds or alkenes, facilitated by catalysts such as palladium or copper.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution Products: New pyridine derivatives with substituted functional groups.

    Oxidation Products: Oxidized forms of the pyridine ring or bromomethyl group.

    Coupling Products: Biaryl compounds or alkenylated pyridine derivatives.

Scientific Research Applications

2-(Bromomethyl)-5-(difluoromethoxy)pyridine hydrobromide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-5-(difluoromethoxy)pyridine hydrobromide involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins or nucleic acids. This interaction can lead to the inhibition of enzymatic activity or the disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)pyridine hydrobromide
  • 5-(Difluoromethoxy)pyridine
  • 2-(Chloromethyl)-5-(difluoromethoxy)pyridine

Uniqueness

2-(Bromomethyl)-5-(difluoromethoxy)pyridine hydrobromide is unique due to the presence of both bromomethyl and difluoromethoxy groups, which confer distinct reactivity and properties

Properties

CAS No.

1637310-95-2

Molecular Formula

C7H7Br2F2NO

Molecular Weight

318.94 g/mol

IUPAC Name

2-(bromomethyl)-5-(difluoromethoxy)pyridine;hydrobromide

InChI

InChI=1S/C7H6BrF2NO.BrH/c8-3-5-1-2-6(4-11-5)12-7(9)10;/h1-2,4,7H,3H2;1H

InChI Key

XQOAVBHNZRULSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1OC(F)F)CBr.Br

Origin of Product

United States

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